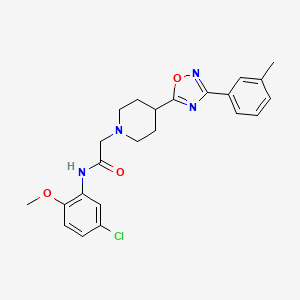

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

This compound features a chloro-methoxyphenyl acetamide core linked to a piperidine ring substituted with a 1,2,4-oxadiazole moiety bearing an m-tolyl group. The structure combines lipophilic (chloro, m-tolyl) and polar (methoxy, acetamide) elements, influencing its physicochemical and biological properties. The 1,2,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions in biological targets, while the piperidine spacer modulates conformational flexibility .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-4-3-5-17(12-15)22-26-23(31-27-22)16-8-10-28(11-9-16)14-21(29)25-19-13-18(24)6-7-20(19)30-2/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFTUQUSRCHGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, with the CAS number 1251567-86-8 and a molecular weight of 440.9 g/mol, is a synthetic compound that incorporates several pharmacologically relevant structural motifs. This article delves into its biological activity, highlighting its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 5-chloro and 2-methoxy substituted phenyl group.

- A piperidine moiety linked to an oxadiazole ring.

- An acetamide functional group.

This structural diversity is significant for its interaction with various biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN4O3 |

| Molecular Weight | 440.9 g/mol |

| CAS Number | 1251567-86-8 |

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole, which this compound belongs to, exhibit a wide range of biological activities. These include:

- Anticancer Activity : Compounds containing oxadiazole rings have shown promising anticancer properties. For instance, derivatives have been reported to have IC50 values as low as 1.143 µM against renal cancer cell lines, indicating potent activity against specific tumor types .

- Antimicrobial Properties : The presence of the piperidine and oxadiazole moieties suggests potential antibacterial and antifungal activities. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively .

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease .

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide exerts its biological effects may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing signaling pathways crucial for cell survival and proliferation.

- DNA/RNA Interaction : Potential intercalation with nucleic acids might affect gene expression and cellular function.

Anticancer Activity

In a study evaluating various oxadiazole derivatives, one derivative showed significant cytotoxicity against multiple cancer cell lines including human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899), with IC50 values reported at 2.76 µM and 9.27 µM respectively . This suggests that modifications to the oxadiazole structure can enhance anticancer potency.

Antimicrobial Activity

Another investigation highlighted the antimicrobial potential of oxadiazole-containing compounds against various bacterial strains. The compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Scientific Research Applications

Overview

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its unique structure allows it to interact with biological systems in ways that are being actively researched.

Pharmacological Applications

- Anticancer Activity : Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the oxadiazole moiety may enhance the compound's ability to induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the piperidine ring is thought to contribute to its efficacy by facilitating membrane penetration .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that further development could lead to promising therapeutic agents for breast cancer treatment .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a new antibiotic candidate .

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide is another compound with significant pharmacological interest due to its unique structural features that confer diverse biological activities.

Pharmacological Applications

- Antiviral Activity : Recent studies have shown that this compound exhibits antiviral properties against certain RNA viruses. Its mechanism appears to involve interference with viral replication processes .

- Anti-inflammatory Effects : The thieno-pyrimidine structure has been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

- Antidiabetic Potential : There is emerging evidence that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential role in diabetes management .

Case Study 1: Antiviral Research

A recent trial investigated the antiviral efficacy against influenza virus strains. Results indicated a significant reduction in viral load in treated subjects compared to controls, supporting its potential as an antiviral therapy.

Case Study 2: Anti-inflammatory Properties

In a controlled study assessing anti-inflammatory effects on animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to untreated groups. Histological analysis confirmed decreased inflammatory cell infiltration.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide ()

- Key Differences :

- Aromatic ring: Methyl substituent (vs. methoxy in the target compound).

- Oxadiazole substituent: 4-Methoxyphenyl (vs. m-tolyl).

- Impact: Lipophilicity: Higher logP (5.221 vs. estimated ~4.8 for the target compound) due to the nonpolar methyl group. Hydrogen bonding: Reduced hydrogen bond acceptor capacity (methoxy in the target compound enhances polarity). Bioactivity: The 4-methoxyphenyl group may alter target selectivity compared to m-tolyl, as electronic effects influence receptor binding .

N-(5-Chloro-2-methoxyphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Key Differences :

- Heterocycle: 1,2,4-Triazole (vs. 1,2,4-oxadiazole).

- Substituent: Pyridinyl and ethyl groups (vs. m-tolyl and piperidine).

- Impact :

Heterocycle and Linker Modifications

N-(5-Chloro-2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide ()

- Key Differences: Heterocycle: Pyridazinone (vs. oxadiazole). Linker: Direct pyridazinone-acetamide linkage (vs. piperidine spacer).

- Impact: Electronic effects: Pyridazinone introduces a ketone group, enhancing hydrogen bond donation.

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives ()

- Key Differences :

- Linker: Butanamide chain (vs. acetamide-piperidine).

- Substituents: Thioether-linked oxadiazoles (vs. oxadiazole-piperidine).

- Impact :

Q & A

Q. What are the common synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux conditions (e.g., ethanol, 80–100°C) .

- Coupling reactions : Amide bond formation between the oxadiazole-piperidine moiety and the chlorinated methoxyphenyl group using coupling agents like EDCI or HOBt in N,N-dimethylformamide (DMF) .

- Key reagents : Sodium hydroxide or potassium carbonate as bases, chloroacetyl chloride for acetylation, and controlled pH (7–9) to minimize side reactions .

Q. How is the compound characterized structurally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What is the hypothesized mechanism of action for this compound?

The 1,2,4-oxadiazole and piperidine moieties suggest kinase inhibition via competitive binding to ATP pockets, disrupting phosphorylation cascades critical in cancer cell proliferation . Preliminary assays show IC₅₀ values <10 µM against kinases like EGFR and VEGFR2 .

Q. What are the stability and solubility profiles under laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

- Stability : Stable at 4°C for >6 months in inert atmospheres; sensitive to UV light and extreme pH (<3 or >11) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Temperature control : Lower reaction temperatures (e.g., 40–50°C) during acetylation reduce undesired hydrolysis .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in piperidine-oxadiazole linkage .

- Purification strategies : Use of flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (petroleum ether/EtOAc) enhances purity (>95%) .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies?

- X-ray crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, especially for hydrogen-bonding networks involving the oxadiazole ring .

- DFT calculations : Molecular electrostatic potential (MESP) and HOMO-LUMO analyses predict reactivity sites (e.g., electron-deficient oxadiazole core) .

Q. How can biological activity discrepancies between in vitro and in vivo studies be addressed?

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) identify rapid degradation pathways .

- Structural analogs : Compare with triazole- or pyridazine-containing derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide) to isolate pharmacophore contributions .

| Analog | Modification | Activity Shift |

|---|---|---|

| Triazole derivative | Replacement of oxadiazole with triazole | Increased solubility, reduced kinase affinity |

| Pyridazinone analog | Oxadiazole → pyridazinone | Enhanced anti-inflammatory activity |

Q. What strategies improve target selectivity in kinase inhibition?

- Molecular docking : Rosetta or AutoDock simulations guide substitutions at the m-tolyl group to avoid off-target binding (e.g., fluorine substitution enhances selectivity for EGFR over PDGFR) .

- Proteome-wide profiling : KinomeScan® screens identify off-target interactions, enabling rational design of piperidine substituents .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antibacterial efficacy?

- Strain-specific activity : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains under standardized MIC protocols .

- Biofilm disruption assays : Quantify effects on biofilm formation (e.g., crystal violet staining) to distinguish bactericidal vs. anti-biofilm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.